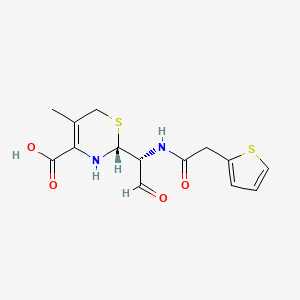

Degraded cephaloridine

説明

Structure

3D Structure

特性

分子式 |

C14H16N2O4S2 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1 |

InChIキー |

SFVACKBZMIZHCK-ZWNOBZJWSA-N |

異性体SMILES |

CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |

正規SMILES |

CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |

製品の起源 |

United States |

Ii. Mechanistic Pathways of Cephaloridine Chemical Degradation

Hydrolytic Degradation Pathways

Hydrolysis is a major pathway for cephaloridine (B1668813) degradation, leading to the formation of inactive products. smolecule.com This can occur under acidic, basic, or neutral conditions, each with distinct mechanisms.

In strongly acidic environments, such as in the presence of 10-25% sulfuric acid at elevated temperatures (approximately 100°C), cephaloridine undergoes rapid hydrolysis. nih.gov This process leads to the complete cleavage of the β-lactam ring, resulting in the formation of thiazine (B8601807) compounds. nih.gov The acidic degradation pathway for cephaloridine, which has a 3-pyridinylmethyl substituent, is characterized by the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov Studies have shown that the half-life for this β-lactam hydrolysis is about 25 hours at pH 1.0 and 35°C. nih.gov The reaction affects not only the β-lactam ring but also the side chain at the 3-position and, in some cases, the C-N bond of the amido group at the 7-position. nih.gov

The reactivity of cephalosporins, including cephaloridine, in hydroxide-ion-catalyzed degradation is significantly influenced by the substituents at the C-3 position. nih.govresearchgate.net The primary mechanism of alkaline hydrolysis involves the attack of the hydroxide (B78521) ion on the carbonyl group of the β-lactam ring, leading to its cleavage. ic.ac.uk

In addition to β-lactam ring hydrolysis, another reaction observed during the alkaline hydrolysis of cephaloridine is the isomerization of the double bond within the dihydrothiazine ring, leading to the formation of the Δ²-isomer. ic.ac.uk The presence of a pyridinium (B92312) group at the C-3' position in cephaloridine influences its degradation kinetics. The electron-withdrawing nature of the substituent attached to the exocyclic C-3 methylene (B1212753) carbon atom is a key factor in the rate of decomposition. rsc.orgrsc.org

Interactive Table: Influence of C-3 Substituents on Cephalosporin (B10832234) Degradation

| Cephalosporin | C-3 Substituent | Relative Stability in Base | Key Degradation Feature |

|---|---|---|---|

| Cephaloridine | Pyridiniummethyl | Less Stable | Susceptible to both β-lactam hydrolysis and Δ²-isomerization. ic.ac.uk |

| Cephalothin | Acetoxymethyl | Less Stable | The acetyl group is hydrolyzed faster than the β-lactam ring. nih.gov |

Under neutral conditions (around pH 7), the degradation of cephalosporins can proceed through competitive reactions. nih.govresearchgate.net These include a direct attack by water on the β-lactam ring and intramolecular catalysis by the side-chain amido group. nih.govresearchgate.net While deacetoxycephalosporins like cephalexin (B21000) are relatively stable in acidic conditions, they are more susceptible to degradation at neutral pH. nih.gov

In certain cephalosporins, particularly those with an α-amino group in the side chain like cephaloglycin and cephalexin, intramolecular nucleophilic attack can occur. nih.govresearchgate.net This involves the side-chain amino group attacking the β-lactam carbonyl, leading to the formation of diketopiperazine-type compounds, especially near pH 8. nih.govresearchgate.net While this specific mechanism is more pronounced in other cephalosporins, the potential for intramolecular reactions exists for cephaloridine under specific conditions. The formation of diketopiperazines is a significant degradation pathway for certain peptides and can be influenced by factors like solvent and temperature. digitellinc.com

Neutral Hydrolysis Reaction Mechanisms

Oxidative Degradation Mechanisms

Oxidative processes also contribute to the degradation of cephaloridine, often involving the generation of reactive intermediates. smolecule.comwikipedia.org

The degradation of cephaloridine can be initiated by reactive oxygen species (ROS). nih.gov It has been proposed that cephaloridine can undergo reduction, and the resulting product can transfer an electron to oxygen, forming superoxide (B77818) anions. nih.gov This can lead to a cascade of ROS, including hydrogen peroxide, hydroxyl radicals, and singlet oxygen. nih.gov These highly reactive species can then interact with and damage cellular components, and this process is considered a possible mechanism for its observed toxicity. nih.govkarger.com Studies have shown that cephaloridine can induce lipid peroxidation in kidney microsomes in a concentration- and time-dependent manner. nih.gov This oxidative damage can be inhibited by antioxidants and ROS scavengers. nih.gov

Interactive Table: Key Reactive Oxygen Species in Cephaloridine Degradation

| Reactive Oxygen Species (ROS) | Formation Pathway | Implication in Degradation |

|---|---|---|

| Superoxide Anion (O₂⁻) | Electron transfer from reduced cephaloridine to oxygen. nih.gov | Initiates the formation of other ROS. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Formed from superoxide anions. nih.gov | Can lead to the formation of highly reactive hydroxyl radicals. karger.com |

| Hydroxyl Radical (•OH) | Generated from hydrogen peroxide. nih.govkarger.com | Highly reactive species that can induce lipid peroxidation. nih.gov |

Specific Oxidation Pathways and Identified By-products

The oxidation of cephaloridine is a significant degradation pathway that can proceed through several mechanisms, leading to a variety of by-products. smolecule.com One proposed mechanism involves the metabolic activation by cytochrome P-450 enzymes, which can generate reactive metabolites. wikipedia.org Another pathway involves the generation of reactive oxygen species (ROS) that initiate and propagate oxidative damage.

Research has shown that cephaloridine can induce lipid peroxidation, particularly in renal cortical cells. nih.govnih.gov This process is believed to be initiated by the transfer of an electron to oxygen, forming superoxide anions, hydrogen peroxide, hydroxyl radicals, and singlet oxygen. nih.gov These highly reactive species can then attack cellular components, including membrane lipids, leading to peroxidative damage. wikipedia.orgnih.gov This is supported by findings of increased levels of oxidized glutathione (B108866) (GSSG) and a concurrent depletion of reduced glutathione (GSH), a key cellular antioxidant. nih.gov

The primary sites for oxidation on the cephalosporin structure are the sulfur atom within the dihydrothiazine ring and the carbon-carbon double bond in the same ring. researchgate.net The oxidation of the thioether group can lead to the formation of sulfoxides and sulfones. researchgate.net

Table 1: Identified By-products of Cephaloridine Oxidation

| By-product Category | Specific Molecules/Markers | Mechanism |

| Oxidized Glutathione | GSSG | Oxidative Stress |

| Lipid Peroxidation Products | Conjugated Dienes, Malondialdehyde | Reaction with ROS |

| Reactive Oxygen Species | Superoxide Anion, Hydrogen Peroxide, Hydroxyl Radical, Singlet Oxygen | Electron Transfer |

| Sulfur Oxidation Products | Sulfoxides, Sulfones | Oxidation of Thioether Group |

This table summarizes the types of by-products formed during the oxidative degradation of cephaloridine based on available research. wikipedia.orgnih.govnih.govresearchgate.net

Photodegradation Mechanisms

Photodegradation is another critical pathway for the elimination of cephalosporins from aqueous environments. researchgate.netnih.gov This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizers.

Direct photolysis involves the absorption of solar radiation by the cephaloridine molecule itself, leading to its decomposition. researchgate.netnih.gov This process is a significant degradation route for several cephalosporins in surface waters. researchgate.netunito.itnih.gov The rate and extent of direct photolysis are dependent on environmental factors such as water depth and the concentration of dissolved organic carbon (DOC). unito.itnih.gov A notable outcome of the direct photolysis of some cephalosporins is decarboxylation, although the specific intermediates formed can sometimes be more toxic than the parent compound. researchgate.netnih.gov

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive species that then degrade cephaloridine. researchgate.net Key contributors to this process in natural waters include nitrate (B79036) (NO₃⁻) and bicarbonate (HCO₃⁻). researchgate.net The photolysis of nitrate generates highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov

Interestingly, bicarbonate, typically considered a hydroxyl radical scavenger, can enhance the phototransformation of certain organic compounds in the presence of nitrate. researchgate.netnih.gov This enhancement occurs because the reaction of •OH with bicarbonate/carbonate produces carbonate radicals (•CO₃⁻). nih.gov While less reactive than hydroxyl radicals, carbonate radicals are more selective and can contribute significantly to the degradation of compounds that are sufficiently reactive towards them. nih.gov This bicarbonate-enhanced nitrate system has been identified as a major contributor to the indirect photolysis of some cephalosporins. researchgate.net

The photochemical decomposition of cephaloridine involves a series of reactions initiated by light. The proposed degradation pathways for cephalosporins often begin with the opening of the unstable β-lactam ring. researchgate.net This initial step is frequently driven by redox reactions involving photochemically generated free radicals, such as hydroxyl radicals. researchgate.net Subsequent reactions can include hydroxylation, decarboxylation, and demethylation, leading to a variety of transformation products. researchgate.net The generation of reactive oxygen species, including superoxide anions and hydrogen peroxide, can also play a role in the photochemical degradation process. nih.gov

Table 2: Summary of Cephaloridine Photodegradation Mechanisms

| Mechanism | Description | Key Reactive Species |

| Direct Photolysis | Cephaloridine molecule directly absorbs light energy, leading to decomposition. | - |

| Indirect Photolysis | Photosensitizers (e.g., nitrate) absorb light and produce reactive species that degrade cephaloridine. | Hydroxyl Radical (•OH), Carbonate Radical (•CO₃⁻) |

This table outlines the primary photochemical pathways involved in the degradation of cephaloridine. researchgate.netresearchgate.netnih.gov

Indirect Photolysis Mechanisms (e.g., Bicarbonate-Enhanced Nitrate Systems)

Enzymatic Degradation Mechanisms

Enzymes, particularly those produced by bacteria, play a crucial role in the degradation of cephaloridine. The primary mechanism is the hydrolysis of the β-lactam ring, which inactivates the antibiotic. smolecule.commdpi.com

β-lactamases are enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. mdpi.comnih.gov Cephaloridine is known to be susceptible to hydrolysis by certain classes of these enzymes, such as the Subgroup 2b enzymes, which are active against early-generation cephalosporins. jscimedcentral.comoup.com

The hydrolysis process mediated by serine-based β-lactamases occurs in two main steps:

Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate (ES*). nih.gov

Deacylation: An activated water molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. nih.gov This step hydrolyzes the bond between the enzyme and the substrate, releasing the inactivated, ring-opened cephalosporin and regenerating the free enzyme for another catalytic cycle. nih.gov

The efficiency of this enzymatic hydrolysis makes it a primary mechanism of bacterial resistance and a key pathway for the degradation of cephaloridine in biological systems. nih.gov

Exploration of Other Enzyme Systems in Cephalosporin Degradation (e.g., Cyt P450 in related compounds)

While β-lactamases are the primary enzymes responsible for the degradation of cephalosporins, other enzymatic systems can also contribute to the biotransformation of this class of antibiotics. Research into related cephalosporin compounds has shed light on the involvement of enzymes such as Cytochrome P450 (CYP), NADPH reductase, amylase, and manganese peroxidase. nih.gov The Cytochrome P450 monooxygenases, a superfamily of heme-containing enzymes, are particularly significant as they are involved in the metabolism of a vast number of drugs. researchgate.netnih.govnih.gov

The potential role of CYP systems in cephaloridine's mechanism of toxicity has been hypothesized. wikipedia.org This hypothesis is supported by observations that inhibitors of CYP450 can decrease its toxicity, while inducers of these monooxygenases can increase it, suggesting metabolic activation by these enzymes may be a contributing factor. wikipedia.org

Studies on other cephalosporins, such as cefdinir (B1668824), have demonstrated the involvement of several degradative enzymes. In one study involving the yeast species Candida sp. SMN04, which is capable of degrading cefdinir, the activity of various enzymes was measured. tandfonline.com The results indicated a clear hierarchy of enzymatic activity in the degradation process. tandfonline.com Similarly, the degradation of certain pharmaceuticals by fungi like Lentinula edodes is thought to involve intracellular enzyme systems, including the cytochrome P450 system. researchgate.net

However, not all cephalosporins significantly interact with the major human CYP isoforms. A study on the oral cephalosporins cefixime (B193813) and cefdinir found that they did not inhibit or stimulate the activity of several key CYP enzymes, including CYP1A1/2, CYP2A6, CYP2B6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, at a concentration of 2 mM in human hepatic microsomes. jst.go.jp This suggests that the potential for drug-drug interactions via metabolic inhibition by these specific cephalosporins is low. jst.go.jp

The table below summarizes the non-β-lactamase enzymes implicated in the degradation of cephalosporins and related compounds.

| Enzyme System | Role in Cephalosporin/Drug Degradation | Related Compounds |

| Cytochrome P450 (CYP) | Plays a significant role in the metabolism of many drugs. researchgate.net Its involvement in cefdinir degradation by yeast has been observed, and it is hypothesized to be involved in the metabolic activation of cephaloridine. wikipedia.orgtandfonline.com | Cefdinir |

| NADPH reductase | Activity detected during the degradation of cefdinir by yeast, ranking second to Cytochrome P450. nih.govtandfonline.com | Cefdinir |

| Manganese peroxidase | Activity noted during cefdinir degradation. nih.govtandfonline.com | Cefdinir |

| Amylase | Activity also observed during the degradation of cefdinir. nih.govtandfonline.com | Cefdinir |

| Laccase | Studied for its involvement in cefdinir degradation. nih.gov | Cefdinir |

Non-Enzymatic Chemical Models Simulating β-Lactamase Catalytic Action

The catalytic action of β-lactamases, which involves the hydrolytic cleavage of the amide bond in the β-lactam ring, can be simulated by non-enzymatic chemical models. frontiersin.orgresearchgate.net These models provide insight into the fundamental chemical reactions that lead to the inactivation of β-lactam antibiotics like cephaloridine. The enzymatic hydrolysis itself proceeds via different mechanisms depending on the class of β-lactamase. Serine β-lactamases (Classes A, C, and D) utilize a serine residue in the active site to form a covalent acyl-enzyme intermediate. frontiersin.orgmdpi.com In contrast, metallo-β-lactamases (Class B) employ one or two zinc ions to activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring. ebi.ac.uknih.govrsc.org

Non-enzymatic hydrolysis can be influenced by the molecular structure of the cephalosporin itself. For instance, studies on cephalexin have shown that at a neutral pH, the predominant degradation pathway is intramolecular aminolysis. psu.edu This reaction involves the nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl, leading to the formation of a diketopiperazine-type compound. psu.edunih.gov

Furthermore, the hydrolysis of cephalosporins can be significantly accelerated by the presence of transition metal ions. It has been reported that Cu²⁺ ions can enhance the rate of hydrolysis for benzylpenicillin and cephaloridine by approximately 10⁸ and 10⁴ fold, respectively. rsc.org This catalytic effect is attributed to the stabilization of the tetrahedral transition state of the hydrolysis by the metal ion, a mechanism that bears resemblance to the role of zinc ions in metallo-β-lactamases. nih.govrsc.org

These non-enzymatic models are crucial for understanding the intrinsic chemical instability of the β-lactam ring and for designing new antibiotics that are more resistant to hydrolysis.

The table below provides a comparative overview of enzymatic and non-enzymatic degradation mechanisms of the β-lactam ring.

| Feature | Enzymatic Hydrolysis (β-Lactamases) | Non-Enzymatic Chemical Models |

| Catalyst | Serine residue (Classes A, C, D) or Zinc ions (Class B). frontiersin.orgnih.gov | Intramolecular functional groups (e.g., side-chain amino group) or external agents like transition metal ions (e.g., Cu²⁺). nih.govrsc.org |

| Mechanism | Formation of a covalent acyl-enzyme intermediate (serine β-lactamases) or metal-activated water nucleophilic attack (metallo-β-lactamases). frontiersin.orgnih.gov | Intramolecular aminolysis leading to cyclization products (e.g., diketopiperazines) or metal-ion-catalyzed stabilization of the hydrolytic transition state. psu.edursc.org |

| Significance | Primary mechanism of bacterial resistance to β-lactam antibiotics. researchgate.net | Provides fundamental insights into the chemical stability of the β-lactam ring and informs the design of more stable antibiotic analogues. |

| Example Compound | Cephaloridine, Cephalexin. psu.edumicrobiologyresearch.org | Cephaloridine, Cephalexin. nih.govrsc.org |

Iii. Factors Influencing Cephaloridine Degradation Kinetics and Pathways

Environmental and Solution Parameters

The immediate environment of the cephaloridine (B1668813) molecule plays a pivotal role in its stability. Parameters of the solution, including its acidity or alkalinity, ambient temperature, the nature of the solvent, and the concentration of ions, collectively dictate the rate and mechanism of its degradation.

The rate of cephaloridine degradation in aqueous solutions is markedly dependent on pH. The molecule's stability is influenced by both acidic and alkaline conditions, primarily through the hydrolysis of the β-lactam ring. In acidic solutions, the degradation is characterized by a specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov At a pH of 1.0 and a temperature of 35°C, the half-life for this hydrolysis is approximately 25 hours. nih.gov

In alkaline conditions, the degradation pathway is also prominent. A kinetic study of the alkaline hydrolysis of cephaloridine at a pD of 10.5 (a measure related to pH in heavy water, D₂O) and 37°C revealed several simultaneous reactions. researchgate.netic.ac.uk These include the epimerization at the C-7 position, a nucleophilic attack by the hydroxide (B78521) ion on the β-lactam carbonyl group which leads to the cleavage of the ring and subsequent release of the pyridine (B92270) molecule, and the isomerization of the double bond in the dihydrothiazine ring from the Δ³ to the Δ² position. researchgate.netic.ac.ukresearchgate.net

| pH Condition | Temperature (°C) | Ionic Strength (μ) | Observed Half-Life / Rate Constant | Primary Degradation Pathway | Reference |

| 1.0 | 35 | 0.5 | t½ ≈ 25 hours | Specific H⁺-catalyzed β-lactam hydrolysis | nih.gov |

| pD 10.5 | 37 | Not Specified | - | β-lactam cleavage, epimerization, Δ²-isomerization | researchgate.netic.ac.uk |

| Acidic (<4) | 35 | 0.5 | Reasonably stable | - | jst.go.jp |

| Neutral (~7) | 35 | 0.5 | Degrades with t½ of ~6h (for Cefatrizine) | Intramolecular aminolysis | jst.go.jp |

Temperature is a critical factor accelerating the thermal degradation of cephaloridine. The relationship between temperature and the degradation rate constant is described by the Arrhenius equation, which allows for the prediction of shelf-life based on data from accelerated stability studies at elevated temperatures. researchgate.netunc.eduftloscience.com The degradation kinetics are typically found to follow a first-order or pseudo-first-order model. researchgate.net

The activation energy (Ea) is a key parameter derived from these studies, representing the minimum energy required for the degradation reaction to occur. A higher activation energy indicates a greater temperature dependence of the reaction rate. For the alkaline hydrolysis of cephaloridine, encompassing processes like epimerization and β-lactam ring cleavage, an activation energy of 21.2 kcal/mol has been reported at a pD of 10.5. researchgate.net Another study focusing on the Δ²-isomerization of cephaloridine under similar alkaline conditions (pD 10.5) determined an activation energy of 45.3 kcal/mol; this value was corrected to 32.3 kcal/mol after accounting for the heat of ionization of water. ic.ac.uk In solid-state studies, cephaloridine has been shown to be more thermally stable than cefazolin (B47455) sodium. researchgate.net

| Degradation Process | Condition | Activation Energy (Ea) | Corrected Ea | Reference |

| Epimerization & β-lactam cleavage | pD 10.5 | 21.2 kcal/mol | Not Applicable | researchgate.net |

| Δ²-Isomerization | pD 10.5, 23-41°C | 45.3 kcal/mol | 32.3 kcal/mol | ic.ac.uk |

This interactive table summarizes the reported activation energies for different degradation pathways of cephaloridine.

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the photodegradation of cephaloridine. The mechanism of this photodegradation often involves the generation of reactive oxygen species (ROS). Specifically, cephaloridine has been shown to generate singlet oxygen (¹O₂) upon exposure to UV-B radiation (wavelengths of 290-320 nm). nih.gov This highly reactive singlet oxygen can then lead to the degradation of the antibiotic molecule. nih.gov The order of ¹O₂ generation among several tested antibiotics was found to be highest for cephaloridine. nih.gov

The efficiency of photodegradation is dependent on both the wavelength and the intensity of the light source. researchgate.net While specific quantum yields (Φ), a measure of the efficiency of a photochemical process, for cephaloridine are not widely reported, the practical impact of photodegradation depends on the product of the quantum yield and the molar absorption coefficient (ε) of the compound at the specific wavelength of light. passeidireto.com Therefore, even a compound with a low quantum yield can be considered photolabile if it strongly absorbs light in a particular region of the spectrum. passeidireto.com For instance, some antibiotics are known to be susceptible to degradation under UV-A radiation (320-400 nm). passeidireto.comnih.gov The rate of photodegradation is expected to increase with greater light intensity, as this would lead to a higher rate of photon absorption and, consequently, a higher rate of photochemical reaction. researchgate.net

| Light Source/Spectrum | Wavelength Range | Observed Effect on Cephaloridine | Mediating Species | Reference |

| UV-B | 290-320 nm | Photodegradation | Singlet Oxygen (¹O₂) | nih.gov |

| UV-A | 320-400 nm | Potential for degradation (by analogy) | Reactive Oxygen Species | passeidireto.comnih.gov |

This table outlines the known effects of different light spectra on the degradation of cephaloridine.

The degradation kinetics of cephaloridine are influenced by the properties of the solvent system, including the type of solvent and the ionic strength of the solution. Due to its zwitterionic nature, cephaloridine's stability is sensitive to the surrounding ionic environment. Most kinetic studies on cephalosporins are conducted in aqueous solutions at a controlled ionic strength, commonly μ = 0.5, to ensure reproducibility. nih.govresearchgate.netnih.govnih.gov

The effect of ionic strength can vary with pH. For instance, studies on the related cephalosporin (B10832234) cefotaxime (B1668864) showed no significant primary salt effects on degradation in acidic or neutral regions, but a positive salt effect was observed in alkaline conditions (pH 8.94), meaning the rate increased with increasing ionic strength. nih.gov Cephaloridine itself is practically insoluble in most organic solvents, which limits extensive studies on solvent effects on its degradation. nih.gov Its synthesis and purification often involve aqueous media or mixtures with water-miscible solvents like methanol (B129727). google.com In enzymatic synthesis of cephalexin (B21000), another cephalosporin, the use of organic cosolvents like ethylene (B1197577) glycol was explored to favor synthesis over hydrolysis by reducing water activity. ucsc.cl However, the inherent instability of the enzyme in some organic solvents can be a limiting factor. ucsc.cl

| Parameter | Condition | Effect on Degradation | Compound Studied | Reference |

| Ionic Strength (μ) | 0.5 | Standard condition for kinetic studies | Cephaloridine, Cefadroxil, Cefotaxime | nih.govresearchgate.netnih.govnih.gov |

| Ionic Strength | pH 8.94 | Positive salt effect (rate increases with μ) | Cefotaxime | nih.gov |

| Solvent | Most organic solvents | Practically insoluble | Cephaloridine | nih.gov |

| Solvent | Aqueous, Methanol-water mixtures | Used in synthesis and purification | Cephaloridine | google.com |

This table summarizes the influence of ionic strength and solvent type on cephalosporin degradation.

Influence of Light Exposure Spectrum and Intensity on Photodegradation

Chemical Modifiers and Catalysts

The degradation of cephaloridine can be significantly accelerated by the presence of certain chemical species that act as catalysts. Metal ions, in particular, can play a crucial role in promoting the hydrolytic cleavage of the β-lactam ring, a key step in the degradation process.

Divalent metal ions, such as zinc (Zn²⁺) and copper (Cu(II)), are known to catalyze the hydrolysis of β-lactam antibiotics, including cephaloridine. passeidireto.comrsc.org These metal ions function as Lewis acids, complexing with the carbonyl group of the β-lactam ring. rsc.org This complexation increases the polarization of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, which is the essence of hydrolysis. rsc.org

The catalytic effect of Cu(II) ions on the hydrolysis of cephaloridine is particularly pronounced. It has been reported that a 1:1 molar ratio of Cu(II) to the antibiotic can enhance the rate of hydrolysis by a factor of approximately 10,000 (10⁴). passeidireto.com This dramatic rate enhancement is attributed to the stabilization of the tetrahedral transition state of the hydrolysis reaction by the copper ion. passeidireto.com

Zinc (Zn²⁺) ions also contribute to the degradation of cephalosporins. In the context of metallo-β-lactamase enzymes, which naturally utilize zinc ions, Zn²⁺ is essential for the hydrolytic activity. uliege.be Non-enzymatic systems containing Zn²⁺, such as a combination of Zn²⁺ and Tris buffer, have also been shown to catalyze the degradation of cephalosporins. researchgate.net

| Metal Ion | Molar Ratio (Metal:Cephaloridine) | Observed Effect | Mechanism | Reference |

| Cu(II) | 1:1 | ~10,000-fold rate enhancement of hydrolysis | Stabilization of the tetrahedral transition state | passeidireto.com |

| Zn(II) | - | Catalyzes hydrolysis | Lewis acid catalysis, complexation with β-lactam carbonyl | researchgate.netrsc.org |

This interactive table highlights the catalytic effects of specific metal ions on the degradation of cephaloridine.

Buffer Catalysis Effects on Reaction Rates (e.g., Citrate (B86180), Phosphate)

The degradation rate of cephalosporins in aqueous solutions can be significantly influenced by the components of buffer systems, which can exert general acid-base catalysis. For several cephalosporins, including cefadroxil, citrate and phosphate (B84403) buffers have been shown to enhance degradation rates through this catalytic action. researchgate.netnih.gov The degradation of cefadroxil, which follows first-order kinetics at a constant pH and temperature, is accelerated by both citrate and phosphate buffers. nih.gov Similarly, studies on the fourth-generation cephalosporin, cefpirome, indicate that its degradation is catalyzed by acetate (B1210297) and phosphate buffers. ptfarm.pl

For cephaloridine, a 3-pyridinylmethyl derivative, the primary degradation pathway in acidic aqueous solution is the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov While general buffer catalysis is a recognized mechanism for this class of antibiotics, the effect can be specific to the degradation step. researchgate.net For instance, in the degradation of cephaloridine, after the β-lactam ring has been opened by hydrolysis, the subsequent elimination of the pyridine group is not catalyzed by phosphate buffer. researchgate.net This highlights that the influence of a specific buffer can depend on the particular reaction pathway and the structure of the intermediate product. The use of phosphate and citrate buffers is common in experimental settings involving cephaloridine, such as in the study of its enzymatic hydrolysis, though their role in these contexts is primarily for pH control rather than as intended catalytic agents. nih.govoup.com

Table 1: Observed Buffer Catalysis Effects on Various Cephalosporins This table is interactive. You can sort and filter the data.

| Cephalosporin | Buffer Species | Observed Effect on Degradation Rate | Reference |

|---|---|---|---|

| Cefadroxil | Citrate, Phosphate | Enhanced general acid and base catalysis | researchgate.netnih.gov |

| Cefpirome | Acetate, Phosphate | Catalyzes degradation | ptfarm.pl |

| Cefpirome | Borate | Does not catalyze degradation | ptfarm.pl |

Effects of Other Chemical Species (e.g., Hydrogen Peroxide) on Degradation

The degradation of cephaloridine can be initiated or accelerated by certain chemical species, particularly reactive oxygen species (ROS). Research into the mechanisms of cephaloridine-induced nephrotoxicity has revealed that the antibiotic can promote the generation of ROS. nih.gov When incubated with rat kidney microsomes, cephaloridine leads to the formation of superoxide (B77818) anion and, subsequently, hydrogen peroxide. nih.gov These reactive species are proposed to induce lipid peroxidation, a process that contributes to cellular damage. nih.gov The cephaloridine-induced lipid peroxidation can be inhibited by hydroxyl radical scavengers and singlet oxygen scavengers, confirming the role of these ROS in the degradative process. nih.gov

Furthermore, hydrogen peroxide has been explored as a reagent for the intentional degradation of cephalosporins in environmental remediation contexts. consensus.app The combination of sunlight or UV radiation with hydrogen peroxide can be used to break down antibiotics, including cephaloridine, present in wastewater. consensus.app Studies on the related cephalosporin, cephalexin, also demonstrate its degradation upon treatment with a 30% hydrogen peroxide solution, supporting the general susceptibility of the cephalosporin structure to oxidative degradation. psu.edu

Table 2: Influence of Reactive Oxygen Species on Cephaloridine Degradation This table is interactive. You can sort and filter the data.

| Chemical Species | Context | Finding | Reference |

|---|---|---|---|

| Superoxide Anion, Hydrogen Peroxide | In vitro (rat kidney microsomes) | Cephaloridine promotes the formation of these ROS, leading to lipid peroxidation. | nih.gov |

| Hydroxyl Radical, Singlet Oxygen | In vitro (rat kidney microsomes) | Scavengers of these species inhibit cephaloridine-induced lipid peroxidation. | nih.gov |

Physical State Considerations in Cephaloridine Degradation

Solid-State Degradation Phenomena

The degradation of cephaloridine in the solid state is a critical factor for its pharmaceutical stability and shelf-life. scilit.com Solid-state degradation is typically evaluated using accelerated isothermal methods, where the drug is exposed to elevated temperatures to predict its stability over time. scilit.comresearchgate.net A comparative study using this method at temperatures of 37°C, 45°C, and 60°C found that solid cephaloridine possesses greater thermal stability than cefazolin sodium. scilit.comresearchgate.net

The physical characteristics of the solid form play a crucial role in its stability. For cephalosporins, the amorphous form is often considerably less stable than the corresponding crystalline form. researchgate.net The presence of absorbed water in the solid matrix can also accelerate decomposition and may increase the number of degradation products formed. researchgate.net While the degradation kinetics in the solid state can often be described as apparent first-order, complex kinetics can also be observed. ptfarm.plresearchgate.net Characterization techniques such as differential scanning calorimetry and X-ray diffraction are used to analyze the solid state of cephalosporin antibiotics during stability studies. scilit.com

Table 3: Conditions for Accelerated Isothermal Degradation Study of Solid Cephaloridine This table is interactive. You can sort and filter the data.

| Parameter | Details | Purpose | Reference |

|---|---|---|---|

| Method | Accelerated Isothermal Degradation | To evaluate stability and predict shelf-life | scilit.com |

| Temperatures | 37°C, 45°C, 60°C | To generate data for Arrhenius relation processing | scilit.comresearchgate.net |

| Analytical Technique | Differential Pulse Polarography | Specific and sensitive determination of cephalosporin content | scilit.comresearchgate.net |

Comparative Degradation Behavior in Aqueous Solutions versus Solid State

The degradation behavior of cephaloridine differs markedly between its solid state and when it is in an aqueous solution. ptfarm.pl These differences are rooted in the distinct mechanisms and influencing factors prevalent in each state.

In aqueous solutions, cephaloridine is susceptible to hydrolysis, with the β-lactam ring being the primary site of instability. nih.govpsu.edu The degradation rate is highly dependent on the pH of the solution. nih.gov In acidic conditions, the hydrolysis of the β-lactam bond is catalyzed by hydrogen ions. nih.gov It is generally understood that the cleavage of the β-lactam ring must occur before the pyridinium (B92312) group at the C-3 position can be eliminated. psu.edu

In contrast, cephaloridine is significantly more stable in the solid state. scilit.comresearchgate.net Solid-state degradation is not primarily driven by hydrolysis (unless significant water is absorbed) but by thermal decomposition. researchgate.net The key factors influencing stability in the solid form are temperature, humidity, and the physical form of the drug (crystalline vs. amorphous), with crystalline forms generally being more stable. researchgate.net While aqueous degradation can lead to a variety of hydrolytic products, solid-state degradation may yield different decomposition products, especially at elevated temperatures. researchgate.net

Table 4: Comparison of Cephaloridine Degradation in Aqueous vs. Solid State This table is interactive. You can sort and filter the data.

| Feature | Aqueous Solution | Solid State | Reference |

|---|---|---|---|

| Primary Mechanism | pH-dependent hydrolysis of the β-lactam ring | Thermal decomposition | nih.govresearchgate.netpsu.edu |

| Key Influencing Factors | pH, Temperature, Buffer species | Temperature, Humidity, Physical form (crystalline/amorphous) | nih.govnih.govresearchgate.net |

| Relative Stability | Less stable; susceptible to rapid degradation | More stable; degradation is significantly slower | ptfarm.plscilit.com |

| Degradation Pathway | Involves water-catalyzed reactions and potential intramolecular catalysis. | Involves molecular relaxation and decomposition influenced by crystal lattice structure. | researchgate.netresearchgate.net |

Iv. Identification and Structural Elucidation of Cephaloridine Degradation Products

Methodologies for Degradant Isolation and Enrichment in Research Samples

The initial step in characterizing degradation products involves their isolation from the parent drug compound and other matrix components. This is often a challenging task due to the typically low concentrations of degradants and their structural similarity to the parent drug.

Effective sample preparation is crucial for the successful analysis of cephaloridine (B1668813) degradation products. The primary goal is to concentrate the degradants while removing interfering substances.

Forced Degradation Studies: To generate a sufficient quantity of degradation products for analysis, cephaloridine is often subjected to forced degradation (stress testing) under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govijpsonline.com These conditions typically include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. nih.govijpsonline.com For instance, studies on other cephalosporins like cefazolin (B47455) have involved subjecting standard solutions to 0.1N HCl and 0.1N NaOH at 80°C, or to 3% and 30% hydrogen peroxide at room temperature. bioline.org.br After degradation, solutions are often neutralized and diluted with a suitable mobile phase before analysis. bioline.org.br

Extraction and Enrichment: Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate analytes from complex matrices. While specific protocols for cephaloridine degradants are not extensively detailed in the provided results, the general principle involves passing the sample through a sorbent that retains the analytes of interest, which are then eluted with a stronger solvent. The choice of sorbent and solvents is critical and depends on the physicochemical properties of the degradants.

Microbiological Enrichment: In some environmental or biological studies, enrichment cultures are used to isolate microorganisms capable of degrading cephaloridine. nerc.ac.ukijcmas.com This involves incubating samples in a selective medium containing cephaloridine as a key component, which encourages the growth of specific bacteria or fungi that can break down the antibiotic. nerc.ac.ukasm.org

Spectroscopic and Spectrometric Characterization Techniques

Once the degradation products are sufficiently isolated and concentrated, a combination of spectroscopic and spectrometric techniques is employed for their identification and structural elucidation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for identifying degradation products. nih.govnih.govnih.gov It separates the components of a mixture and provides mass information for each component, enabling the determination of molecular weights and elemental compositions.

LC-MS/TOF and LC-HRMS: Time-of-flight (ToF) and other high-resolution mass spectrometry (HRMS) analyzers provide highly accurate mass measurements, often to four decimal places. nih.gov This precision allows for the determination of the molecular formula of a degradation product. The fragmentation patterns observed in the mass spectra, generated through techniques like electrospray ionization (ESI), offer crucial clues about the structure of the molecule. nih.govijpsonline.com For example, in studies of other cephalosporins, LC-MS/TOF has been instrumental in proposing structures for degradation products based on their fragmentation pathways. nih.govijpsonline.com

HPLC/ESI-MS: High-performance liquid chromatography (HPLC) coupled with ESI-MS is a powerful combination for separating and identifying degradants. nih.gov The soft ionization nature of ESI often allows for the observation of the molecular ion peak, which is critical for determining the molecular weight of the degradation products.

Table 1: Application of Mass Spectrometry in Cephalosporin (B10832234) Degradation Studies

| Technique | Application | Findings |

|---|---|---|

| LC-MS/TOF | Identification of hydrolytic degradation products of cefditoren (B193786) pivoxil. nih.govijpsonline.com | Enabled the proposal of structures for degradation products based on accurate mass measurements and fragmentation patterns. nih.govijpsonline.com |

| LC-MS/MS | Identification of degradation products of cephalexin (B21000) under various stress conditions. | Allowed for the identification and structural proposal of six degradation products. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including antibiotic degradation products.

¹H-NMR: Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise structure of a degradation product can be determined. For instance, ¹H-NMR has been used to study the alkaline hydrolysis of cephaloridine, providing insights into the kinetics and mechanism of the degradation process. acs.org It has also been employed to observe the formation of intermediates during the enzymatic hydrolysis of other cephalosporins. acs.org

¹³C-NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although less sensitive than ¹H-NMR, it is a valuable complementary technique. Studies on various β-lactam antibiotics have utilized ¹³C-NMR to characterize both the parent drugs and their degradation products. sci-hub.se

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Monitoring Functional Group Changes: In the context of cephaloridine degradation, FTIR can detect changes in key functional groups, such as the β-lactam ring, which is characteristic of cephalosporins. The disappearance or shift of the β-lactam carbonyl stretching band can indicate hydrolysis of this critical structural feature. nih.gov FTIR has been used to assess the incorporation of drugs into nanofibers and to study the biochemical changes in materials, which is analogous to how it could be applied to monitor the degradation of cephaloridine. nih.govmdpi.commdpi.com

UV-Visible spectroscopy is a widely used technique for quantitative analysis and for monitoring the progress of chemical reactions, including drug degradation. ajpaonline.commdpi.com

Monitoring Degradation Kinetics: The degradation of cephaloridine can be monitored by observing the change in its UV absorbance over time. dntb.gov.ua Cephalosporins typically exhibit a characteristic UV absorption maximum, and the degradation process often leads to a shift or decrease in this absorbance. researchgate.net

Derivative and Difference Spectroscopy: First and second-derivative UV spectroscopy can be employed to enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of the parent drug and its degradation products. researchgate.net This technique has been successfully applied to the analysis of various cephalosporins in the presence of their degradation products. psu.edu Difference UV spectroscopy can also be used to selectively measure the concentration of the intact drug by subtracting the spectrum of the degraded sample from that of the undegraded sample. psu.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cephaloridine |

| Cephalosporin C |

| Cefazolin |

| Cefditoren pivoxil |

| Cephalexin |

| Ceftiofur |

| Cephapirin |

| 6-Aminopenicillanic acid (6-APA) |

Fourier-Transform Infrared (FTIR) Spectroscopy in Degradation Analysis

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in the analysis of drug degradation, offering the high resolving power necessary to separate the parent drug from a complex mixture of structurally similar degradation products.

High-Performance Liquid Chromatography (HPLC) and its variants, such as Reverse-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the separation and quantification of cephaloridine and its degradation products. nih.govresearchgate.net RP-HPLC is particularly effective for this purpose, typically employing a non-polar stationary phase (like a C18 column) and a polar mobile phase. This setup allows for the effective separation of the polar degradants from the parent cephaloridine molecule.

Researchers have developed and validated various HPLC methods for stability studies of cephalosporins. These methods are crucial for monitoring the degradation process under stress conditions such as acidic, alkaline, and oxidative environments. researchgate.net For instance, a validated HPLC method for cephaloridine might use a Zorbax SB-C18 column with a gradient of 0.1% formic acid and acetonitrile (B52724) as the mobile phase. The ability of these methods to separate all degradation products from the analyte peak is a key aspect of their validation as stability-indicating assays. researchgate.net The degradation of cephaloridine has been followed by high-pressure liquid chromatographic assays to determine pH-rate profiles under various conditions. nih.gov

| Technique | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile-water | Purification and removal of byproducts. | |

| HPLC | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) | Gradient of 0.1% formic acid and acetonitrile | Validated analytical method for cephaloridine. | |

| HPLC | SS Wakosil II- C18 (250 mm × 4.6 mm i.d., 5 µm) | Phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (5:2 v/v) | Stability-indicating assay for cefazolin, separating drug from degradation products. | researchgate.net |

| HPLC | Not specified | Not specified | Following acidic, neutral, and alkaline degradation kinetics of cephalosporins. | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for degradation profiling due to its simplicity, speed, and ability to analyze multiple samples simultaneously. While specific HPTLC methods for cephaloridine degradation are not extensively detailed in the provided literature, the technique has been successfully applied to other cephalosporins, demonstrating its utility as a stability-indicating method. researchgate.netpsu.edu For example, a stability-indicating HPTLC method was developed for cephalexin, which could effectively separate the parent drug from products formed under hydrolytic and oxidative stress. researchgate.netpsu.edu In such methods, degradation spots detected on the HPTLC plate can be further examined, for instance by using ultraviolet light for visualization. rsc.org The ability to resolve the drug from its degradation products allows the method to be employed for stability studies. researchgate.net

Electrochemical methods, including polarography and voltammetry, offer sensitive and specific means for studying cephaloridine degradation. Differential pulse polarography (d.p.p.) has been successfully used to evaluate the stability of cephaloridine in solid pharmaceutical preparations. scilit.comresearchgate.net These techniques can determine the concentration of the intact antibiotic and monitor its decrease as degradation proceeds. scilit.com

Studies have shown that cephaloridine exhibits distinct electrochemical behavior, producing two differential pulse polarography peaks in the potential region of -1 V at a pH of 2-4. researchgate.net The degradation of cephaloridine, particularly through the hydrolysis of the β-lactam ring, leads to significant changes in its electrochemical fingerprint. nih.gov The characteristic electrochemical signals associated with the intact β-lactam ring disappear upon its cleavage. nih.gov Concurrently, new oxidation signals may emerge, which can be linked to specific degradation products. nih.gov This change allows voltammetric methods to not only quantify the remaining intact drug but also to provide information on the state of degradation. nih.gov

| Technique | Principle | Application in Cephaloridine Degradation | Reference |

|---|---|---|---|

| Differential Pulse Polarography (d.p.p.) | Measures current as a function of changing potential. | Used for stability evaluation in accelerated degradation studies. Cephaloridine gives two distinct peaks. | scilit.comresearchgate.net |

| Square Wave Voltammetry (SWV) | A large-amplitude differential technique where a waveform is superimposed on a staircase potential ramp. | Combined with LC-MS to correlate changes in electrochemical fingerprints with specific degradation pathways (e.g., hydrolysis). | nih.gov |

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Used to study the electrochemical behavior of cephalosporins and their interaction with the electrode surface during degradation. | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Profiling

Proposed Degradation Pathways and Elucidated Structures of Key Degradants

The degradation of cephaloridine primarily involves the cleavage of the strained β-lactam ring and the loss of its side chains. The specific products formed depend on the degradation conditions (e.g., pH, temperature).

The opening of the four-membered β-lactam ring is the most significant degradation reaction for cephaloridine, as it leads to the loss of antibacterial activity. nih.gov This reaction is typically a hydrolysis event that cleaves the amide bond within the ring. nih.gov

Acid-Catalyzed Hydrolysis : In strongly acidic media and at high temperatures, the β-lactam ring undergoes total cleavage. nih.govnih.gov This process is often initiated by protonation, making the lactam carbonyl more susceptible to nucleophilic attack. The acidic degradation pathway for cephaloridine involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov

Neutral and Alkaline Hydrolysis : The β-lactam ring is also susceptible to hydrolysis in neutral and alkaline conditions. nih.gov The departure of the pyridinium (B92312) side group at the C-3 position can destabilize the β-lactam ring through intramolecular electron shifts, creating a reactive intermediate that readily undergoes cleavage. wikipedia.org

Resulting Structures : The complete cleavage of the β-lactam ring results in the formation of thiazine (B8601807) compounds. nih.gov The opening of the ring transforms the rigid, bicyclic core into a more flexible, open-chain structure. This structural change is responsible for the disappearance of the characteristic electrochemical signals of the β-lactam ring observed in voltammetric analysis. nih.gov

In addition to the opening of the β-lactam ring, the cleavage of cephaloridine's side chains is another key degradation pathway.

Cleavage at the C-3 Position : Cephaloridine features a pyridinium-1-ylmethyl group at the 3-position. The bond connecting this pyridinium group is relatively unstable compared to the C-3 substituents of other cephalosporins. wikipedia.org Hydrolysis can cause the departure of this group, a process referred to as pyridinium group hydrolysis. The loss of this leaving group is a critical step that facilitates the subsequent opening of the β-lactam ring. wikipedia.org

Cleavage at the C-7 Position : The 7-position of cephaloridine is substituted with a 2-thienylacetamido side chain. Under harsh hydrolytic conditions, such as in strongly acidic medium, the amide bond (C-N) of this side chain can also be cleaved. nih.gov

The identification of these cleavage products, often achieved by separating them chromatographically and analyzing them with mass spectrometry and NMR, is crucial for piecing together the complete degradation profile of cephaloridine. nih.gov

Characterization of Oxidation and Photodegradation By-products

The chemical stability of cephaloridine is compromised by oxidative and photolytic conditions, leading to the formation of various degradation by-products. The characterization of these products is crucial for understanding the degradation pathways and ensuring the quality of pharmaceutical preparations. Research into the degradation of cephaloridine has employed various analytical techniques, primarily high-performance liquid chromatography (HPLC) for separation, and mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. researchgate.netresearchgate.net

Oxidative Degradation

Cephaloridine is susceptible to oxidation, which can be induced by reactive oxygen species (ROS). wikidoc.org Studies have shown that the degradation process can involve the formation of a reactive intermediate following the departure of the pyridinium side group, which destabilizes the β-lactam ring through intramolecular electron shifts. wikidoc.orgwikipedia.org This instability can lead to oxidative stress and lipid peroxidation, resulting in detectable by-products. wikidoc.orgwikipedia.orgnih.gov

Research findings indicate that the oxidative degradation of cephaloridine involves several key processes:

Generation of Reactive Oxygen Species: The interaction of cephaloridine with biological systems or certain chemical environments can generate superoxide (B77818) anion radicals and hydroxyl radicals. wikidoc.org

Lipid Peroxidation: In the presence of lipids, these reactive oxygen species can initiate lipid peroxidation, leading to the formation of by-products such as malondialdehyde (MDA) and conjugated dienes. wikipedia.orgnih.gov

Glutathione (B108866) Depletion: Oxidative stress caused by cephaloridine degradation can lead to the depletion of reduced glutathione (GSH) and a corresponding increase in its oxidized form, GSSG. wikidoc.orgwikipedia.orgnih.gov

Core Structure Oxidation: In line with the degradation patterns of other cephalosporins, oxidation can occur at the sulfur atom within the cephem ring. researchgate.net

Forced degradation studies, a common practice in pharmaceutical stability testing, confirm the susceptibility of cephalosporins to oxidative conditions, such as exposure to hydrogen peroxide. ptfarm.plajrconline.org While specific structures of all oxidized cephaloridine derivatives are not exhaustively detailed in the literature, the main identified by-products are related to the oxidative attack on surrounding molecules (lipids) and changes in cellular redox states.

Table 1: Characterized By-products and Indicators of Cephaloridine Oxidative Degradation

| By-product/Indicator | Class / Type | Analytical Method(s) | Notes |

|---|---|---|---|

| Malondialdehyde (MDA) | Lipid Peroxidation Product | Spectrophotometry | An indicator of oxidative damage to lipids initiated by cephaloridine degradation. wikipedia.orgnih.gov |

| Conjugated Dienes (CDs) | Lipid Peroxidation Product | Spectrophotometry | Formed in cortical microsomes and mitochondria during cephaloridine-induced oxidative stress. nih.gov |

| Oxidized Glutathione (GSSG) | Redox State Indicator | Biochemical Assays | Increased levels indicate a shift in the cellular redox balance due to oxidative stress. nih.gov |

| Reactive Intermediates | Degradation Intermediate | Inferred from mechanism studies | Formed upon cleavage of the pyridinium side group, leading to β-lactam ring destabilization. wikidoc.orgwikipedia.org |

Photodegradation

Cephaloridine, like many cephalosporin antibiotics, undergoes degradation upon exposure to light. nih.gov Photodegradation can proceed through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis involving photosensitizers. researchgate.net Studies on various cephalosporins reveal common photodegradation pathways that are likely applicable to cephaloridine. These pathways often involve significant structural modifications, including the opening of the β-lactam ring, decarboxylation, and other rearrangements. researchgate.netresearchgate.net

Forced degradation studies subjecting cephalosporins to UV or sunlight have confirmed their photolytic instability. ptfarm.plpharmascholars.com While specific research identifying the full range of cephaloridine's photoproducts is limited, the known photochemical behavior of the cephalosporin class allows for the proposal of likely degradation pathways. For instance, the direct photolysis of some cephalosporins is known to cause decarboxylation. researchgate.net The degradation of cephalexin, a structurally related cephalosporin, has been shown to proceed via hydroxylation, demethylation, decarboxylation, and dealkylation following the initial opening of the β-lactam ring. researchgate.net

Table 2: Potential Reactions in the Photodegradation of Cephaloridine

| Degradation Reaction | Affected Moiety | Potential Outcome | Reference Context |

|---|---|---|---|

| β-Lactam Ring Opening | β-Lactam Ring | Loss of antibacterial activity; formation of reactive intermediates. | A common initial step in the photodegradation of cephalosporins. researchgate.net |

| Decarboxylation | Carboxylic Acid Group | Loss of CO₂; formation of a decarboxylated derivative. | Observed in the direct photolysis of other cephalosporins. researchgate.net |

| Side-Chain Cleavage | Pyridinium & Thienylacetyl Groups | Fragmentation of the molecule. | General degradation pathway. wikidoc.orgwikipedia.org |

| Hydroxylation | Cephem Ring / Side Chains | Addition of hydroxyl (-OH) groups. | A common pathway in the photocatalytic degradation of related compounds. researchgate.net |

The comprehensive characterization of these by-products remains an area of ongoing research, essential for defining the stability profile of cephaloridine.

V. Kinetic and Mechanistic Studies of Cephaloridine Degradation

Determination of Reaction Order and Rate Constants

The degradation of cephaloridine (B1668813), like many other β-lactam antibiotics, generally follows pseudo-first-order kinetics under conditions of constant pH and temperature. researchgate.netresearchgate.netnih.gov This implies that the rate of degradation at any given time is proportional to the concentration of cephaloridine present. The primary mechanism of degradation is the hydrolytic cleavage of the four-membered β-lactam ring, a characteristic feature of all penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov

Kinetic studies have quantified the rate of this degradation under various conditions. For instance, in a highly acidic medium (pH 1.0) at 35°C, the hydrolysis of the β-lactam bond in cephaloridine exhibits a half-life of approximately 25 hours. nih.gov The first-order rate constant (k) can be derived from the half-life (t½) using the equation k = 0.693 / t½.

Enzymatic degradation by β-lactamases is another critical pathway. The kinetic parameters for the hydrolysis of cephaloridine by various β-lactamases have been determined, providing insight into the efficiency of this catalytic process. For example, the N116H/N220G mutant of the CphA metallo-β-lactamase shows significantly altered kinetic parameters for cephaloridine hydrolysis compared to the wild-type enzyme. uliege.be

Interactive Table: Kinetic Parameters for Cephaloridine Degradation

| Condition | Reaction Order | Rate Constant (k) / Parameter | Value | Reference |

| Aqueous Solution (pH 1.0, 35°C) | First-Order | Half-life (t½) | ~25 hours | nih.gov |

| Aqueous Solution (pH 1.0, 35°C) | First-Order | Rate Constant (k) | ~0.0277 hr⁻¹ | nih.gov |

| Hydrolysis by CphA WT Enzyme (pH 6.5, 30°C) | Enzyme Kinetics | kcat/Km | <1 M⁻¹s⁻¹ | uliege.be |

| Hydrolysis by CphA N116H Mutant (pH 6.5, 30°C) | Enzyme Kinetics | kcat | 0.24 s⁻¹ | uliege.be |

| Km | 950 µM | uliege.be | ||

| kcat/Km | 250 M⁻¹s⁻¹ | uliege.be | ||

| Hydrolysis by CphA N116H/N220G Mutant (pH 6.5, 30°C) | Enzyme Kinetics | kcat | 0.9 s⁻¹ (11 s⁻¹ at sat. Zn²⁺) | uliege.be |

| Km | 145 µM | uliege.be | ||

| kcat/Km | 6,200 M⁻¹s⁻¹ (75,000 M⁻¹s⁻¹ at sat. Zn²⁺) | uliege.be |

Detailed Analysis and Interpretation of pH-Rate Profiles

The rate of cephaloridine degradation is highly dependent on the pH of the solution, and a pH-rate profile, which plots the logarithm of the rate constant (log k) against pH, provides a comprehensive view of its stability. researchgate.netnih.gov The shape of this profile for cephaloridine is similar to that of other cephalosporins, often exhibiting a 'U' shape, which indicates that the compound is most stable in a specific pH range and degrades more rapidly in both acidic and alkaline conditions. researchgate.netnih.gov

The degradation pathways are distinct in different pH regions:

Acidic Conditions (pH < 3): In this range, the degradation is predominantly driven by a specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.govresearchgate.net Cephaloridine, with its 3-pyridinylmethyl substituent, is relatively unstable under these conditions compared to deacetoxycephalosporins like cephalexin (B21000). nih.gov

Neutral Conditions (pH ≈ 7): Near neutrality, degradation can occur through direct water attack on the β-lactam ring (spontaneous hydrolysis) or via intramolecular catalysis involving the side-chain amido group. nih.govnih.gov

Alkaline Conditions (pH > 8): In alkaline solutions, the degradation is dominated by hydroxide (B78521) ion-catalyzed hydrolysis. nih.gov The reactivity of cephalosporins in this region is significantly influenced by the nature of the substituent at the C-3 position of the dihydrothiazine ring. nih.govresearchgate.net

Interactive Table: pH Dependence of Cephaloridine Degradation

| pH Range | Primary Degradation Mechanism | Key Characteristics | Reference |

| Acidic | Specific hydrogen-ion (H⁺) catalyzed hydrolysis of β-lactam ring | Half-life of ~25 hours at pH 1.0 (35°C). | nih.gov |

| Neutral | Spontaneous hydrolysis (water-catalyzed) and intramolecular catalysis | Represents a region of relative stability, often the minimum point in the pH-rate profile. | nih.govnih.gov |

| Alkaline | Hydroxide ion (OH⁻) catalyzed hydrolysis of β-lactam ring | Degradation rate increases with increasing pH; reactivity influenced by C-3 substituent. | nih.gov |

Temperature Dependence Studies and Calculation of Arrhenius Parameters

The rate of a chemical reaction, including the degradation of cephaloridine, is strongly influenced by temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea). nih.govosti.gov

Studies on various cephalosporins have confirmed that their degradation kinetics follow the Arrhenius relationship. nih.gov By measuring the degradation rate constant at several different temperatures, it is possible to construct an Arrhenius plot (ln k versus 1/T). The slope of this plot is equal to -Ea/R (where R is the universal gas constant), allowing for the calculation of the activation energy. osti.gov The activation energy represents the minimum energy required for the degradation reaction to occur.

Apparent activation energies determined for other cephalosporins, such as cefotaxime (B1668864), are compatible with a solvolysis mechanism and provide an estimate of the values expected for cephaloridine. nih.gov It is important to note that the activation energy itself can sometimes show temperature dependence, particularly over wide temperature ranges. nih.gov

Interactive Table: Arrhenius Equation Parameters for Degradation Kinetics

| Parameter | Symbol | Description | Method of Determination | Reference |

| Rate Constant | k | A proportionality constant relating reactant concentration to reaction rate. | Measured experimentally at various temperatures. | wolfram.com |

| Pre-exponential Factor | A | A constant related to the frequency of molecular collisions. | Determined from the intercept of the Arrhenius plot. | |

| Activation Energy | Ea | The minimum energy required to initiate the degradation reaction. | Calculated from the slope of the Arrhenius plot. | osti.gov |

| Universal Gas Constant | R | A fundamental physical constant (8.314 J·mol⁻¹·K⁻¹). | A standard value. | osti.gov |

| Absolute Temperature | T | The temperature in Kelvin at which the reaction occurs. | The experimental condition. | osti.gov |

Quantitative Assessment of Catalytic Effects on Degradation Kinetics

The degradation of cephaloridine can be significantly accelerated by catalysts, which lower the activation energy of the reaction without being consumed in the process. The effects of these catalysts can be quantified by comparing the catalyzed reaction rate to the uncatalyzed rate.

Buffer Catalysis: Various buffer species used to control pH in solutions can also act as general acid or general base catalysts. nih.gov Studies on structurally similar cephalosporins have shown that citrate (B86180) and phosphate (B84403) buffers can enhance degradation rates. researchgate.netnih.gov Conversely, some buffers, like acetate (B1210297), have been observed to decrease the degradation rate of certain cephalosporins. nih.gov

Metal Ion Catalysis: Metal ions can catalyze the hydrolysis of the β-lactam ring, often through the formation of a complex with the antibiotic. researchgate.net While this has been studied for various β-lactams, the specific effects can vary. For instance, copper(II) ions were found to have no significant catalytic effect on the hydrolysis of cefaclor, a related cephalosporin. researchgate.net

Enzymatic Catalysis: The most potent catalysts for cephaloridine degradation are β-lactamase enzymes produced by bacteria. semanticscholar.org Kinetic studies provide quantitative measures of this catalysis, such as the catalytic efficiency (kcat/Km), which can be exceedingly high, indicating a very rapid breakdown of the antibiotic. uliege.be

Interactive Table: Catalytic Effects on Cephalosporin Degradation Kinetics

| Catalyst Type | Example(s) | Observed Effect on Degradation Rate | Quantitative Measure(s) | Reference |

| Buffer Species | Phosphate, Citrate, Borate | General acid-base catalysis, typically increases the rate. | Catalytic rate constants | researchgate.netnih.govnih.gov |

| Metal Ions | Copper(II) (for cefaclor) | Can be complex; no significant effect observed for Cu(II) on cefaclor. | Comparison of k values | researchgate.netresearchgate.net |

| Enzymes (β-Lactamases) | CphA Metallo-β-lactamase and its mutants | Dramatic acceleration of β-lactam ring hydrolysis. | kcat, Km, kcat/Km | uliege.be |

Application of Computational Chemistry and Molecular Modeling in Degradation Prediction

In recent years, computational chemistry and molecular modeling have become powerful tools for investigating and predicting the degradation of pharmaceuticals. openaccessjournals.comtarosdiscovery.com These in silico methods complement experimental data by providing detailed insights into reaction mechanisms at the molecular level, which can be difficult to observe directly. rsc.org

Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of cephaloridine and simulate its interaction with other molecules, such as water or hydronium ions. researchgate.net This allows researchers to map out potential degradation pathways, identify transient intermediates, and calculate the energy barriers (activation energies) associated with each step. openaccessjournals.com Such calculations help to explain experimentally observed phenomena, like the pH-rate profile, and can predict the most likely degradation products. researchgate.net

Molecular modeling is also employed in the development of Quantitative Structure-Activity Relationships (QSARs), which correlate the chemical structure of a molecule with its reactivity or stability. rsc.org By building a QSAR model based on a series of related cephalosporins, it may be possible to predict the degradation rate constant of a new or less-studied derivative like cephaloridine under specific conditions. rsc.org These predictive capabilities are invaluable for accelerating research and guiding experimental design. tarosdiscovery.com

Interactive Table: Computational Methods in Degradation Studies

| Computational Method | Application in Degradation Prediction | Insights Gained | Reference |

| Density Functional Theory (DFT) | Modeling reaction pathways and calculating activation energies. | Elucidation of reaction mechanisms, identification of intermediates, molecular-level kinetics. | openaccessjournals.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the molecule and its environment (e.g., water) over time. | Understanding solvent effects and conformational changes that may precede degradation. | openaccessjournals.com |

| Quantitative Structure-Activity Relationships (QSAR) | Correlating molecular descriptors with degradation rates to build predictive models. | Prediction of stability and degradation rates for new or untested compounds. | rsc.org |

| Pharmacophore Modeling / Virtual Screening | Identifying structural features essential for degradation or interaction with catalysts. | Guiding the design of more stable molecules. | tarosdiscovery.com |

Vi. Advanced Methodologies and Future Research Directions in Cephaloridine Degradation

Application of Forced Degradation Studies for Comprehensive Mechanistic Understanding

Forced degradation, or stress testing, is an essential part of developing and validating SIAMs. biotech-asia.org It involves subjecting cephaloridine (B1668813) to harsh conditions that accelerate its decomposition, such as hydrolysis, oxidation, heat, and photolysis. biotech-asia.org The goal is to generate degradation products and thereby develop an analytical method that can resolve and quantify them. nih.gov This process provides critical insights into the degradation pathways and the intrinsic stability of the molecule. biotech-asia.org

Studies have shown that cephaloridine is susceptible to degradation under various pH conditions. nih.gov

Acidic Hydrolysis : In acidic conditions (e.g., pH 1.0), the primary degradation pathway involves the hydrolysis of the β-lactam bond. nih.gov Cephaloridine is known to be unstable in acidic environments, which limits its potential for oral use.

Alkaline Hydrolysis : In alkaline solutions, the reactivity of cephalosporins is significantly influenced by the substituents at the C-3 position. nih.gov The sulfide (B99878) ion resulting from alkaline degradation can be used as a basis for spectrophotometric determination. arabjchem.org

Oxidative Degradation : Cephaloridine can be oxidized, leading to the formation of various oxidation products.

Thermal and Photolytic Degradation : While some cephalosporins show stability against dry heat and light, others may degrade. psu.edu Stress testing under these conditions helps to establish appropriate storage and handling requirements.

By analyzing the samples from these stress tests, researchers can identify the primary degradation products and propose reaction mechanisms, such as the characteristic opening of the β-lactam ring.

Mass Balance Considerations in Degradation Studies for Method Validation

Mass balance is a critical component of validating a stability-indicating method. research-solution.com It is the process of accounting for all the drug substance after it has been subjected to degradation. A well-executed mass balance study demonstrates that the sum of the decrease in the parent drug concentration and the increase in the concentration of all degradation products is close to 100% of the initial drug concentration. biotech-asia.org

Achieving a good mass balance confirms that the analytical method is capable of detecting and quantifying all major degradation products and that no significant amounts of degradants are going undetected. biotech-asia.orgresearch-solution.com This provides confidence in the method's ability to accurately assess the stability of cephaloridine in pharmaceutical formulations. Discrepancies in mass balance may indicate issues such as the formation of non-UV active degradants, volatile products, or substances that are not eluted from the chromatographic column.

Emerging Analytical Techniques for Characterization of Complex Degradation Mixtures

The degradation of cephaloridine can result in a complex mixture of related substances. While standard HPLC-UV can separate these compounds, identifying their structures requires more sophisticated techniques. Emerging analytical technologies are powerful tools for the structural elucidation of unknown degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling liquid chromatography with mass spectrometry, particularly with high-resolution analyzers like Time-of-Flight (ToF) or Orbitrap, allows for the accurate mass measurement of degradation products. nih.govresearchgate.net This data provides elemental composition, which is a critical first step in identification. Tandem MS (MS/MS) experiments further fragment the ions to reveal structural information.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, when coupled with MS, offers faster analysis times and higher resolution compared to conventional HPLC, which is beneficial for resolving complex mixtures of degradants. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the definitive structural elucidation of isolated degradation products. researchgate.net It provides detailed information about the connectivity of atoms within a molecule.

These advanced techniques have been successfully applied to other cephalosporins, identifying previously unreported degradation products and providing a more complete picture of their stability profiles. researchgate.netresearchgate.net

Theoretical and Computational Refinements in Degradation Pathway Prediction

In addition to experimental work, theoretical and computational methods are increasingly used to predict and understand degradation pathways. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to model the reactivity of different parts of the cephaloridine molecule. nih.govresearchgate.net

These computational approaches can:

Predict Reactive Sites : By calculating parameters like Fukui functions, researchers can predict which atoms in the cephaloridine structure are most susceptible to nucleophilic or electrophilic attack, guiding the investigation of degradation mechanisms. nih.gov

Model Reaction Energetics : Computational chemistry can calculate the energy barriers for different potential degradation reactions, helping to determine the most likely pathways. researchgate.net

Complement Experimental Data : Theoretical predictions can help interpret complex experimental results and suggest structures for unknown degradation products observed in LC-MS analyses. nih.gov

For instance, studies on other cephalosporins like cephalexin (B21000) have used DFT to conclude that the hydroxyl radical preferentially attacks the β-lactam ring, a finding that aligns with experimental observations. researchgate.net

Comparative Degradation Pathway Analysis of Cephaloridine with Other Cephalosporin (B10832234) Analogs

Comparing the degradation of cephaloridine to other cephalosporins provides valuable structure-stability relationship insights. The stability of a cephalosporin is highly dependent on the nature of the side chains at the R1 (C-7) and R2 (C-3) positions of the cephem nucleus.

Acid Stability : Cephaloridine is less stable in acidic conditions compared to deacetoxycephalosporins like cephalexin and cephradine (B1668399). nih.govresearchgate.net At a pH of 1.0, cephalexin and cephradine are approximately 25 times more stable than cephaloridine. nih.gov This difference is largely due to the 3-pyridinylmethyl group in cephaloridine, which facilitates acid-catalyzed hydrolysis of the β-lactam bond. nih.gov

Alkaline Stability : The reactivity in alkaline conditions is also heavily influenced by the C-3 substituent. nih.gov

Neutral Stability : In neutral solutions, cephalosporins with an α-amino group in the R1 side chain, such as cephalexin, can undergo intramolecular aminolysis to form diketopiperazine-type products, a pathway not dominant for cephaloridine. nih.gov

R2 Side Chain Loss : During the degradation process of cephalosporins, the loss of the R2 side group often occurs following the rupture of the dihydrothiazine ring, while the R1 group tends to remain intact. mdpi.com

Table 2: Comparative Stability of Cephaloridine and Other Cephalosporins